1,3,5-Triazine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100305-90-6 |
|---|---|
Molecular Formula |
C4H3N3O |
Molecular Weight |
109.08612 |
Synonyms |
1,3,5-Triazine-2-carbaldehyde |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3,5 Triazine 2 Carbaldehyde and Its Precursors
Strategies for Direct Introduction of the Formyl Group into the Triazine Ring System
The direct formylation of a pre-existing 1,3,5-triazine (B166579) ring presents a synthetic challenge. However, methodologies utilizing 1,3,5-triazine as a formylating agent for other aromatic systems have been developed. For instance, heating 2-ethoxynaphthalene (B165321) with 1,3,5-triazine in polyphosphoric acid (PPA) results in the formation of 2-ethoxynaphthalene-1-carbaldehyde. researchgate.net Similarly, formylation of perimidine derivatives can be achieved in high yields using a system of 1,3,5-triazine in PPA. researchgate.netresearchgate.net Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with N,N-dimethylformamide (DMF) to achieve the formylation of primary alcohols, highlighting the triazine's role as an activating agent. acs.org The formylation of amines has also been reported using 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) with formic acid, proceeding efficiently under either reflux or microwave irradiation. nih.gov While these methods demonstrate the utility of triazines in formylation reactions, the direct formylation of the 1,3,5-triazine ring itself is less commonly reported.
Cyclotrimerization Approaches for 1,3,5-Triazine Core Formation Utilizing Aldehyde Precursors
A prominent and versatile strategy for constructing the 1,3,5-triazine core involves the cyclotrimerization of nitriles, which can be derived from aldehyde precursors. rsc.orgmdpi.com This approach offers a convergent pathway to symmetrically and asymmetrically substituted triazines. A novel, atom-efficient method involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source. nih.govrsc.org This process works under an air atmosphere and provides a direct route to 2,4,6-trisubstituted 1,3,5-triazines from readily available aldehydes. rsc.orgnih.govrsc.org
A proposed mechanism for this iron-catalyzed reaction begins with the reaction of aldehydes and NH₄I to form imines. rsc.org Subsequent oxidation and condensation steps, followed by cyclization and a final oxidation, yield the desired 1,3,5-triazine product. rsc.org This method highlights the use of an inexpensive and readily available nitrogen source for triazine synthesis. rsc.orgnih.govrsc.org
Catalyst-Free and Green Chemistry Protocols
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. For 1,3,5-triazine synthesis, this includes catalyst-free reactions and the application of green chemistry techniques such as microwave irradiation, sonochemistry, and mechanochemistry. A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. d-nb.infochim.it This technology has been successfully applied to the synthesis of various 1,3,5-triazine derivatives. d-nb.infonih.govnih.gov For example, the synthesis of p-aminobenzoic acid (PABA) associated 1,3,5-triazine derivatives has been achieved through microwave-assisted methods. nih.gov In some cases, microwave irradiation has been shown to reduce reaction times from hours to minutes. mdpi.com The final step in the synthesis of certain 1,3,5-triazine derivatives, which is often the most energy- and time-intensive, can be significantly improved using microwave heating. nih.gov A novel, green, and efficient microwave-assisted one-step, multi-component reaction has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids from 2-aminopyridine, cyanamide, and aromatic aldehydes/ketones. nih.gov
| Method | Reaction Time | Yield | Key Advantage |
|---|---|---|---|
| Conventional Heating | Several hours | Standard | Established protocol |
| Microwave-Assisted | Reduced by 90-95% | Increased | Efficiency and speed |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,3,5-triazines. mdpi.comnih.gov This method often utilizes aqueous media, minimizing the need for toxic organic solvents. mdpi.comresearchgate.net Sonochemical protocols have been shown to significantly reduce reaction times to as little as 5 minutes while maintaining high yields (often over 75%). mdpi.comnih.govresearchgate.net For instance, the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde (B43269) and aromatic amines is efficiently catalyzed by triethylamine (B128534) under ultrasonic irradiation at room temperature. clockss.org This method offers advantages of short reaction times and good yields. clockss.org The synthesis of triazine-based pyrazoline derivatives has also been improved using ultrasonic irradiation, leading to higher yields and faster reactions compared to conventional heating. aip.org A comparative study showed that a sonochemical method for synthesizing certain 1,3,5-triazine derivatives was 13 times "greener" than the classical heating method when analyzed using the DOZNTM 2.0 tool. researchgate.net
| Method | Reaction Time | Yield | Solvent |
|---|---|---|---|
| Conventional Heating | Several hours | Variable | Often organic solvents |
| Sonochemistry | ~5 minutes | >75% | Often water |
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free pathway for the synthesis of 1,3,5-triazines. researchgate.net This approach is particularly advantageous for its reduced environmental impact. researchgate.netrsc.org The first mechanochemical cyclotrimerization of nitriles was reported to quantitatively synthesize tris(4-methylphenyl)-1,3,5-triazine in as little as 90 minutes. researchgate.net This solid-state method overcomes challenges related to carbonization and solubility. researchgate.net Mechanochemical methods have also been employed for the synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine, demonstrating the versatility of this technique. researchgate.netrsc.orgthieme-connect.com
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysts play a crucial role in the [2+2+2] cycloaddition reactions of nitriles to form 1,3,5-triazines. researchgate.net These catalysts are key to achieving high regio-, chemo-, or stereoselectivity. researchgate.net Various transition metals, including iron, have been utilized for this purpose. nih.govrsc.org
Low-valent titanium species, generated from precursors like TiCl₄(thf)₂, have shown potential as catalysts for the cyclotrimerization of benzonitrile (B105546) and its derivatives. researchgate.net These reactions can be carried out on a gram scale with the products isolated via recrystallization. researchgate.net Iron-catalyzed cyclization of aldehydes with ammonium iodide provides an atom-efficient route to 2,4,6-triaryl-1,3,5-triazines. rsc.orgnih.govrsc.org This method is advantageous due to the use of an inexpensive and readily available nitrogen source. rsc.orgrsc.org The reaction proceeds smoothly under an air atmosphere. nih.govrsc.org
Controlled cross-cyclotrimerization of nitriles can be achieved using triflic anhydride (B1165640) or triflic acid to generate an intermediate nitrilium salt, which then reacts with a different nitrile to form unsymmetrically substituted 1,3,5-triazines. acs.orgnih.gov This method allows for the synthesis of triazines with three different substituents. acs.orgnih.gov
Copper-Catalyzed Methodologies
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted 1,3,5-triazines. These methods offer mild reaction conditions and broad functional group tolerance.
One notable copper-catalyzed approach involves the reaction of 1,1-dibromoalkenes with biguanides. acs.orgorganic-chemistry.org This method, catalyzed by copper(I) iodide (CuI) in the presence of a bipyridine ligand, efficiently produces trisubstituted 1,3,5-triazines in moderate to good yields. acs.org The reaction tolerates a variety of substituents on the alkene, including alkyl, aryl, and heterocyclic groups with functionalities like nitriles, ethers, and halogens. acs.orgorganic-chemistry.org
Another significant copper-catalyzed method is the Ullmann-type C-N coupling reaction. nih.gov This has been effectively used for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives starting from dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles. nih.gov The use of a heterogeneous catalyst, such as Cu(I) supported on a macroporous weakly acidic cation exchanger resin, offers advantages like shortened reaction times, and in some cases, higher yields compared to traditional methods. nih.gov This catalyst system is also reusable, adding to the industrial feasibility of the process. nih.gov
Copper(II) acetate (B1210297) (Cu(OAc)2) has also been employed as an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides, yielding 1,3,5-triazine derivatives. rsc.org This method is advantageous as it does not require a ligand, strong base, or an external organic oxidant and works for both aromatic and aliphatic alcohols. rsc.org Furthermore, copper-catalyzed [3+2] cycloaddition reactions of triazine azides with terminal alkynes provide an efficient route to unsymmetrical triazine–triazole conjugates. oup.com
Iron-Catalyzed Cyclization Approaches
Iron-catalyzed reactions present a cost-effective and environmentally friendly alternative for the synthesis of 1,3,5-triazines. A notable method is the iron-catalyzed cyclization of aldehydes with ammonium iodide (NH4I) as the sole nitrogen source. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net This approach allows for the atom-efficient synthesis of both symmetrical and unsymmetrical 2,4,6-trisubstituted 1,3,5-triazines in moderate to good yields. nih.govrsc.orgresearchgate.net The reaction proceeds smoothly under an air atmosphere, highlighting its practicality. nih.govresearchgate.net Mechanistic studies suggest the involvement of N-benzylidenebenzimidamides as intermediates in this cyclization process. nih.govrsc.orgresearchgate.net The use of an inexpensive and readily available ammonium salt as the nitrogen source makes this protocol particularly attractive. rsc.orgresearchgate.net
Nucleophilic Substitution Strategies
The classic and most widely used method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govcsic.esresearchgate.net The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution. nih.gov Typically, the first substitution occurs at 0°C, the second at room temperature, and the third at elevated temperatures. nih.gov This method's versatility allows for the introduction of a wide variety of nucleophiles, including amines, phenols, and thiols, to create mono-, di-, and trisubstituted triazines with diverse functionalities. csic.esresearchgate.net
Recent advancements have focused on making this process more efficient and environmentally friendly. For instance, one-pot syntheses have been developed to produce trisubstituted triazines, which can offer higher yields compared to step-by-step reactions. nih.gov Additionally, a novel approach involves the nucleophilic substitution of hydrogen on the 1,3,5-triazine ring itself, which has been demonstrated in the oxidative amination of 1,3,5-triazine using bis(pyridine)silver(I)permanganate as an oxidant. thieme-connect.com This represents a significant development as it avoids the use of halogenated triazines. thieme-connect.com
Other Cycloaddition and Condensation Reactions
Beyond the catalyzed and substitution methods, various cycloaddition and condensation reactions are employed for the synthesis of the 1,3,5-triazine core. The cyclotrimerization of nitriles is a traditional method for preparing symmetrically substituted 1,3,5-triazines. rsc.org
More contemporary approaches include three-component reactions. For example, a base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines utilizes readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.org This method demonstrates good yields and a broad tolerance for different functional groups. organic-chemistry.org
Another innovative method is the formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines under catalyst-free conditions. rsc.org This practical and environmentally benign process yields polysubstituted tetrahydropyrimidines, which can be precursors to functionalized triazines. rsc.org Additionally, the condensation of biguanides with esters is a viable route for synthesizing 1,3,5-triazine derivatives. nih.gov
Retrosynthetic Analysis for 1,3,5-Triazine-2-carbaldehyde Architectures
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection would be at the C-C bond between the triazine ring and the carbaldehyde group. This suggests a precursor such as a 2-halo-1,3,5-triazine which could be converted to the aldehyde via various methods, for instance, through a Grignard reaction followed by oxidation, or through a palladium-catalyzed formylation.
Alternatively, the aldehyde functionality could be introduced from a precursor already containing a one-carbon unit. For example, a 2-methyl-1,3,5-triazine (B3051782) could be oxidized to the corresponding aldehyde. Another route could involve a 2-cyano-1,3,5-triazine, which could be reduced to the aldehyde.
A more fundamental retrosynthetic approach would involve the construction of the triazine ring with the aldehyde precursor already in place. This could be achieved through the cyclotrimerization of a nitrile bearing a protected aldehyde group. Another strategy would be the condensation of a biguanide (B1667054) with an ester that contains a protected aldehyde or a group that can be readily converted to an aldehyde. For instance, the condensation of metformin (B114582) with an appropriate ester has been used to synthesize various 1,3,5-triazine derivatives. nih.gov
Scalability and Industrial Feasibility of Advanced Synthetic Routes
The scalability and industrial feasibility of synthetic routes to 1,3,5-triazine derivatives are critical for their commercial application. The classic method of sequential nucleophilic substitution on cyanuric chloride is well-established and used on an industrial scale due to the low cost and availability of the starting material. nih.govnih.gov However, it often requires multiple steps and can generate significant waste.
Modern catalytic methods offer potential advantages for industrial-scale synthesis. The use of heterogeneous catalysts, such as the supported Cu(I) catalyst for Ullmann-type couplings, is particularly promising. nih.gov These catalysts can be easily separated from the reaction mixture and reused, which reduces costs and simplifies the purification process. nih.gov Similarly, iron-catalyzed cyclizations are attractive due to the low cost and low toxicity of iron catalysts. nih.govresearchgate.net
One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable from an industrial perspective as they reduce reaction time, energy consumption, and waste generation. nih.govresearchgate.net The development of such processes for triazine synthesis is a key area of research. Furthermore, metal-free protocols, such as those utilizing benzotriazole (B28993) chemistry for the synthesis of trisubstituted 1,3,5-triazines from metformin, offer a cost-effective and environmentally friendly alternative that avoids metal contamination in the final product. researchgate.netresearchgate.net Sonochemical methods, which use ultrasound to promote reactions, have also been shown to be a "greener" alternative to conventional heating, with significantly shorter reaction times and the use of water as a solvent. nih.gov
Reactivity and Derivatization Strategies of 1,3,5 Triazine 2 Carbaldehyde
Chemical Transformations of the Formyl Group (–CHO) in Triazine Systems
The aldehyde functionality in 1,3,5-triazine-2-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.
The carbonyl carbon of the formyl group is highly electrophilic and readily undergoes nucleophilic attack. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of aldehydes suggests that it would react with a range of nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are expected to add to the carbonyl group to form secondary alcohols. Similarly, the addition of cyanide (from a source like HCN or TMSCN) would lead to the formation of a cyanohydrin. The electron-withdrawing nature of the triazine ring is expected to enhance the electrophilicity of the formyl carbon, potentially facilitating these addition reactions.
The formyl group of this compound can be both oxidized and reduced to yield other valuable functional groups.
Oxidation: Controlled oxidation can convert the aldehyde to a carboxylic acid. smolecule.com This transformation can be achieved using various oxidizing agents. For other triazine derivatives, oxidation has been reported under alkaline conditions. smolecule.com The resulting 1,3,5-triazine-2-carboxylic acid would be a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. One-electron oxidation of the 1,3,5-triazine (B166579) ring itself has also been studied, indicating the electronic nature of the core. rsc.org
Reduction: The aldehyde can be readily reduced to a primary alcohol, (1,3,5-triazin-2-yl)methanol. wikipedia.org This reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com Catalytic hydrogenation is another viable method for this transformation. wikipedia.org The resulting alcohol can be used in further synthetic modifications, such as etherification or esterification.
Table 1: Oxidation and Reduction of the Formyl Group
| Transformation | Reagent Examples | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol (-CH₂OH) |
Condensation reactions involving the formyl group are a cornerstone of the reactivity of this compound, leading to the formation of a wide array of heterocyclic and acyclic structures.
The reaction of this compound with primary amines is a classic method for the synthesis of Schiff bases (imines). semanticscholar.orgresearchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. semanticscholar.org The general reaction involves the condensation of an aldehyde with a primary amine to form an imine and water. semanticscholar.org
These triazine-containing Schiff bases are not merely stable end-products but are also versatile intermediates for further transformations. sioc-journal.cnresearchgate.netnih.gov They can be involved in cyclization reactions, complexation with metal ions, and can serve as precursors to other heterocyclic systems. The imine bond (C=N) itself can undergo nucleophilic addition or be reduced to form secondary amines. The synthesis of novel Schiff base macrocyclic compounds derived from 1,3,5-triazine precursors has been reported, highlighting their importance in supramolecular chemistry. sioc-journal.cn
Table 2: Examples of Schiff Base Formation from Triazine Aldehydes
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
|---|---|---|---|
| 4-hydroxybenzaldehyde derivative of triazine | Acid hydrazide | di-arm s-triazine oxy-Schiff base | mdpi.com |
| 4-hydroxy-3-methoxybenzaldehyde derivative of triazine | Hydralazine | di-arm s-triazine oxy-Schiff base | mdpi.com |
| 1,3,5-triazine-2,4,6-tricarbaldehyde | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(([1,1′-biphenyl]-4-amine)) | Covalent Organic Framework (COF) | ossila.com |
The formyl group of this compound can be a key component in the construction of new heterocyclic rings fused to or substituted on the triazine core. A common strategy involves a Claisen-Schmidt condensation of the triazine aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). These chalcones are then used as precursors for the synthesis of pyrazolines. mdpi.comnih.govresearchgate.net
The synthesis of 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives has been achieved through the cyclocondensation of triazinyl chalcones with hydrazine (B178648) hydrate (B1144303) and its derivatives. mdpi.comnih.govresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration. The resulting pyrazolines can be further functionalized. For instance, reaction with acetic anhydride (B1165640) or formic acid can lead to N-acetyl or N-formyl pyrazolines, respectively. mdpi.com
Beyond pyrazolines, the reactive formyl group can participate in annulation reactions to form a variety of other heterocyclic systems. acs.org For example, condensation with compounds containing active methylene (B1212753) groups can lead to the formation of various fused and substituted heterocycles.
Condensation Reactions with Amines and Other Nucleophiles
Ring-Opening and Recyclization Reactions of the 1,3,5-Triazine Core Initiated by Nucleophiles
The 1,3,5-triazine ring, being electron-deficient, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.netnih.gov This reactivity is a significant aspect of triazine chemistry and can be exploited for the synthesis of other heterocyclic or acyclic compounds. researchgate.net
Nucleophiles such as amines, ammonia, and hydroxylamine (B1172632) can attack the carbon atoms of the triazine ring, leading to cleavage of a C-N bond and formation of an open-chain intermediate. researchgate.netrsc.org This intermediate can then undergo recyclization to form a new heterocyclic system. The nature of the nucleophile and the reaction conditions determine the final product. For example, the reaction of 1,3,5-triazines with amidines can lead to mono- or disubstituted triazines through a ring-opening/recyclization mechanism. thieme-connect.de
In some cases, the ring-opening is the primary outcome. For instance, unsubstituted 1,3,5-triazine can be hydrolyzed by water to yield ammonium (B1175870) formate. thieme-connect.de The reaction with certain organolithium reagents can also lead to ring-opened products. rsc.org This susceptibility to ring-opening must be considered when planning synthetic routes involving nucleophilic reagents, as it can be a competing pathway to reactions at the formyl group. However, this reactivity also presents synthetic opportunities, allowing the 1,3,5-triazine ring to be used as a synthon for formyl groups or other small building blocks in the construction of more complex molecules. researchgate.net
Functionalization of the Triazine Ring System (Excluding the Formyl Group)
The functionalization of the 1,3,5-triazine ring itself is a crucial strategy for modifying the properties of the molecule. The electron-deficient nature of the ring heavily influences its reactivity towards substitution reactions.
The 1,3,5-triazine ring is a highly electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. bohrium.com This electronic characteristic makes the ring system significantly less reactive towards electrophilic aromatic substitution compared to benzene. scilit.com Reactions such as nitration and sulfonation often result in ring cleavage rather than substitution. thieme-connect.de Halogenation can be achieved but typically requires vigorous reaction conditions. thieme-connect.de
Conversely, the electron-poor nature of the triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). bohrium.comscilit.com This is the preferred pathway for introducing substituents onto the triazine core. A classic example is the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms is so differentiated that substitution can be controlled by temperature. The first chlorine can be displaced at around 0 °C, the second at room temperature, and the third at higher temperatures (70–100 °C). mdpi.com This stepwise reactivity allows for the precise and controlled introduction of up to three different nucleophiles onto the triazine ring, enabling the synthesis of a vast library of derivatives. mdpi.com
Modern synthetic chemistry has introduced powerful tools for C-C bond formation, and these have been successfully applied to the 1,3,5-triazine scaffold. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing aryl and alkyl groups onto the triazine ring, typically starting from a halogenated triazine derivative. researchgate.netthieme-connect.com
Methods such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions have been employed to create complex, star-shaped molecules with a triazine core. nih.gov For example, 2,4,6-tris(bromoaryl)-1,3,5-triazines can be reacted with boronic acids (Suzuki) or terminal alkynes (Sonogashira) to form extended, functionalized triazine-based structures. nih.gov These reactions provide access to materials with applications in fields like materials science for creating metal-organic frameworks (MOFs). nih.gov Similarly, palladium-catalyzed cross-coupling has been used to prepare 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives from their 8-iodo counterparts. researchgate.netthieme-connect.com These advanced methodologies significantly expand the synthetic utility of the triazine ring system beyond classical nucleophilic substitution. ekb.eg
Table 2: Examples of Cross-Coupling Reactions on Triazine Systems
| Reaction Type | Triazine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,4,6-Tris(bromoaryl)-1,3,5-triazines | Arylboronic Acids | Palladium Catalyst | 2,4,6-Tris(biphenyl)-1,3,5-triazines | nih.gov |
| Sonogashira-Hagihara | 2,4,6-Tris(bromoaryl)-1,3,5-triazines | Terminal Alkynes | Palladium Catalyst | 2,4,6-Tris(phenylethynylphenyl)-1,3,5-triazines | nih.gov |
| Stille / Suzuki | 8-Iodopyrazolo[1,5-a]-1,3,5-triazines | Organostannanes / Boronic Acids | Palladium Catalyst | 8-Substituted pyrazolo[1,5-a]-1,3,5-triazines | researchgate.netthieme-connect.com |
Advanced Spectroscopic and Structural Elucidation of 1,3,5 Triazine 2 Carbaldehyde and Its Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com For 1,3,5-triazine (B166579) derivatives, SCXRD studies provide invaluable insights into their molecular structure, conformation, and the supramolecular architectures formed in the solid state. mdpi.comnih.gov
Molecular Geometry and Conformation Analysis
The 1,3,5-triazine ring, an aromatic six-membered heterocycle, is characteristically planar. wikipedia.org X-ray diffraction studies on various derivatives confirm this planarity and provide precise data on bond lengths and angles. For instance, in tri-substituted s-triazine derivatives, the core ring structure is maintained, with substituents extending from it. mdpi.com The geometry of the aldehyde group attached at the C2 position would be influenced by electronic and steric interactions with the triazine ring and any other substituents.
Table 1: Typical Bond Parameters for Substituted 1,3,5-Triazine Rings from X-ray Diffraction Studies
| Parameter | Typical Value Range | Description |
|---|---|---|
| C-N bond length (in-ring) | 1.32 - 1.34 Å | The carbon-nitrogen bonds within the aromatic triazine ring. |
| C-C bond length (ring to substituent) | Varies with substituent | The bond connecting a carbon atom of the triazine ring to a substituent. |
| N-C-N bond angle (in-ring) | ~113° - 115° | The internal angle within the triazine ring at a carbon atom. |
| C-N-C bond angle (in-ring) | ~125° - 127° | The internal angle within the triazine ring at a nitrogen atom. |
Intermolecular Interactions and Crystal Packing
The crystal packing of 1,3,5-triazine derivatives is governed by a variety of noncovalent interactions. mdpi.com The nitrogen atoms in the triazine ring are effective hydrogen bond acceptors, while substituents like amino groups can act as hydrogen bond donors. This leads to the formation of robust hydrogen-bonding networks, such as N-H···N interactions, which often dictate the supramolecular structure. nih.govchim.it
In addition to hydrogen bonding, offset π-π stacking interactions between the electron-deficient triazine rings are common, contributing significantly to the stability of the crystal lattice. nih.govresearchgate.net The presence of a carbaldehyde group would introduce a carbonyl oxygen, which is a strong hydrogen bond acceptor, potentially forming C-H···O or N-H···O interactions and further influencing the crystal packing. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, revealing that H···H, N···H, and C···H contacts are frequently the most dominant interactions in controlling molecular packing. researchgate.net
Co-crystallization and Complex Formation
The ability of the 1,3,5-triazine core to participate in specific and directional intermolecular interactions makes it an excellent candidate for co-crystallization and the formation of supramolecular complexes. researchgate.net Co-crystals of triazine derivatives have been successfully formed with various molecules, particularly carboxylic acids. researchgate.net
For example, the co-crystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with 2,5-dichlorothiophene-3-carboxylic acid results in a structure stabilized by a distinct R2²(8) ring motif, which is a robust supramolecular synthon formed via complementary N-H···O and O-H···N hydrogen bonds between the triazine and the carboxylic acid. researchgate.net Such studies demonstrate the potential to engineer the crystal structures of triazine derivatives to achieve desired material properties. Another example includes a cocrystal formed between 2,4,6-triamino-1,3,5-triazine and 1H-isoindole-1,3(2H)-dione. doaj.org
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
While X-ray diffraction provides solid-state structural data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming molecular structures in solution and for studying dynamic processes. nih.govcore.ac.uk For triazine derivatives, which can present complex spectra, advanced NMR techniques are essential. tdx.cat
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
The NMR spectra of substituted 1,3,5-triazines can be complicated by factors such as low solubility and the presence of multiple conformers in equilibrium. tdx.cat One-dimensional ¹H and ¹³C NMR provide initial information, with the aldehyde proton of a triazine carbaldehyde expected to appear in the characteristic downfield region of δH 9.5-10 ppm. wikipedia.org However, for unambiguous assignment and full structural confirmation, multi-dimensional techniques are required. core.ac.uk
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a triazine derivative, a COSY (or a variant like DQF-COSY) spectrum would reveal correlations within substituent groups, helping to piece together the spin systems. tdx.cat
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations (typically over two or three bonds) between protons and carbons. core.ac.uk It is crucial for connecting different spin systems and linking substituents to the triazine core. ipb.pt
In studies of complex amino-substituted triazines, the combination of COSY and HSQC has been shown to be essential for the unequivocal assignment of all signals, overcoming difficulties arising from conformational equilibria. tdx.cat
Solid-State NMR for Polymeric Triazine Materials
Many important materials, such as covalent triazine frameworks (CTFs), are polymers derived from triazine precursors. acs.org These materials are often insoluble, precluding analysis by conventional solution-state NMR. researchgate.net In such cases, solid-state NMR (ssNMR) is a critical tool for structural characterization. researchgate.netmdpi.com
Solid-state NMR can provide detailed information about the chemical composition and structure of polymeric triazine materials in their native, solid state. mdpi.comnih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid polymer, allowing for the characterization of the local chemical environment of the carbon atoms. acs.org This can confirm the successful polymerization and formation of the triazine rings within the network.
Furthermore, ssNMR can be used to study the mobility of the polymer chains and the effects of cross-linking. researchgate.netgatech.edu By measuring relaxation times (T₁, T₂), it is possible to distinguish between rigid and more mobile domains within the material, providing insights into the material's physical properties. gatech.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight of a compound, providing critical confirmation of its identity. For 1,3,5-Triazine-2-carbaldehyde, the molecular formula is C₄H₃N₃O. nih.gov High-Resolution Mass Spectrometry (HRMS) elevates this capability by measuring the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass.
The exact mass of this compound, calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 109.027611728 Da. nih.govechemi.com In a typical HRMS experiment, this compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 110.0354, confirming its elemental formula. The precision of HRMS is crucial in differentiating between potential structures. For instance, in the analysis of complex 1,3,5-triazine derivatives, HRMS has been used to confirm product structures by matching the experimentally observed m/z value with the calculated value to within a few parts per million (ppm). nih.gov An example from the literature shows a calculated m/z for a triazine derivative C₁₉H₂₁N₇Cl as 382.1547 [M+H]⁺, with the found value being 382.1541, demonstrating the technique's accuracy. nih.gov
Table 1: Molecular Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃N₃O | nih.gov |
| Molecular Weight (Nominal) | 109.09 g/mol | nih.gov |
| Exact Mass (Monoisotopic) | 109.027611728 Da | nih.govechemi.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present within a molecule. These methods probe the vibrational motions of covalent bonds, such as stretching and bending. msu.edu Each functional group exhibits characteristic absorption frequencies, providing a unique "fingerprint" for the molecule. msu.edu For this compound, the spectrum is a composite of vibrations from the 1,3,5-triazine ring and the aldehyde substituent.
The parent 1,3,5-triazine molecule has a well-characterized vibrational spectrum with key IR-active modes. researchgate.net The introduction of the aldehyde group (-CHO) adds several distinct vibrational signatures. The most prominent is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum between 1680 and 1740 cm⁻¹. Another key feature is the aldehyde C-H stretching, which usually gives rise to one or two weaker bands in the region of 2700–2900 cm⁻¹.
In studies of related 1,3,5-triazine hydrazone derivatives, characteristic IR bands have been assigned to N-H stretching (around 3222-3284 cm⁻¹), C=N stretching (around 1564-1578 cm⁻¹), and aromatic C=C stretching (around 1444-1504 cm⁻¹), which are relevant to the vibrations within the triazine core and its substituents. mdpi.comnih.gov While Raman spectroscopy is complementary to IR, providing information on non-polar bonds and symmetric vibrations, specific Raman data for this compound is not extensively documented in the literature. However, the symmetric ring breathing modes of the triazine core would be expected to be strong in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde (C-H) | Stretching | ~2720 and ~2820 | Weak to Medium |
| Aldehyde (C=O) | Stretching | ~1700 - 1725 | Strong |
| Triazine Ring (C=N) | Stretching | ~1550 - 1580 | Medium to Strong |
| Triazine Ring (C-H) | Stretching | ~3000 - 3100 | Medium |
| Triazine Ring | Ring Breathing/Deformation | ~800 - 1400 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insight into the electronic transitions within a molecule and is fundamental to understanding its optoelectronic properties. The parent 1,3,5-triazine molecule exhibits a UV absorption maximum (λmax) at approximately 270 nm in ethanol, which is attributed to electronic transitions within the aromatic heterocyclic ring. photochemcad.com
The attachment of a carbaldehyde group to the triazine ring is expected to significantly influence its electronic properties. The aldehyde group acts as a chromophore (a light-absorbing group) and an electron-withdrawing group, which can extend the π-conjugation of the system. This extension typically leads to a bathochromic (red) shift in the absorption maximum to longer wavelengths compared to the unsubstituted triazine.
While 1,3,5-triazine itself is not known for strong fluorescence, its derivatives are central to the development of fluorescent materials. rsc.org The incorporation of electron-donating and electron-accepting groups can create "push-pull" systems that often exhibit strong fluorescence. nih.govscispace.com For example, styryl derivatives of 1,3,5-triazine have been synthesized that show intense fluorescence. nih.gov These compounds display absorption maxima in the range of 354–381 nm and fluorescence emission maxima between 399 and 422 nm in acetonitrile. nih.gov Although this compound itself is not designed as a strong fluorophore, its aldehyde functionality allows for further chemical modification to produce highly fluorescent derivatives.
Table 3: Electronic Spectroscopy Data of 1,3,5-Triazine and a Representative Derivative
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Source |
|---|---|---|---|---|
| 1,3,5-Triazine | Ethanol | 270 | N/A | photochemcad.com |
| Styryl Triazine Derivative (7a) | Acetonitrile | 381 | 422 | nih.gov |
| This compound | N/A | Expected > 270 nm | Not Reported |
Theoretical and Computational Investigations of 1,3,5 Triazine 2 Carbaldehyde
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like 1,3,5-triazine-2-carbaldehyde. acs.orgnih.gov These methods provide detailed insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. bohrium.commdpi.com DFT is used to optimize the ground-state geometry and calculate properties such as molecular orbital energies and electron distribution. irjweb.com TD-DFT is employed to predict electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.govnih.gov For triazine systems, functionals like B3LYP and M06-2X combined with basis sets such as 6-31G, 6-311++G(d,p), or def2TZVP are commonly used to achieve a balance between computational cost and accuracy. irjweb.commdpi.comescholarship.org
Frontier Molecular Orbital (FMO) Theory and Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
Computational studies on various substituted 1,3,5-triazines consistently show that the nature of the substituents significantly modulates the FMO energies and the resulting energy gap. mdpi.comnih.gov For instance, electron-donating groups tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups lower both FMO energies. nih.gov While specific calculations for this compound are not widely published, data from related derivatives illustrate this trend.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G | irjweb.com |
| (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine | -6.19 | -1.55 | 4.64 | DFT | bohrium.com |
| 2,4,6-triphenyl-1,3,5-triazine (B147588) (3-H) | -6.88 | -1.87 | 5.01 | CAM-B3LYP/6-31G | mdpi.com |
| 2,4,6-tris(4-(diphenylamino)phenyl)-1,3,5-triazine (3-NPh2) | -5.46 | -2.14 | 3.32 | CAM-B3LYP/6-31G | mdpi.com |
Electron Density Distribution and Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. acs.org The MEP is calculated from the total electron density and provides crucial insights into intermolecular interactions and chemical reactivity.
For this compound, the MEP map is expected to show significant features. The nitrogen atoms of the triazine ring and the oxygen atom of the carbonyl group are highly electronegative and would be centers of negative electrostatic potential (typically colored red or yellow). These sites represent the most likely points for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the triazine ring would exhibit positive electrostatic potential (typically colored blue), making them susceptible to nucleophilic attack. bohrium.commdpi.com The electron-withdrawing nature of both the triazine ring and the aldehyde group would render the carbonyl carbon and the carbon atoms of the triazine ring highly electrophilic. nih.govsmolecule.com
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Computational chemistry provides reliable predictions of various spectroscopic properties, which can aid in the structural characterization of novel compounds. mdpi.comnih.gov
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants are routinely performed using DFT methods, often with the Gauge-Independent Atomic Orbital (GIAO) approach. acs.org Studies on triazine derivatives show good agreement between theoretically calculated and experimental NMR spectra, which can help resolve structural ambiguities, such as those arising from hindered rotation around C-N bonds. tandfonline.comresearchgate.netrsc.org For this compound, calculations would predict a distinct signal for the aldehydic proton and characteristic shifts for the ring protons and carbons, influenced by the anisotropic and electronic effects of the triazine core.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. nih.govmdpi.comresearchgate.net The calculations for substituted triazines often show that the main absorption bands arise from π → π* and n → π* transitions. sci-hub.se The position of the maximum absorption wavelength (λmax) is highly sensitive to the substituents and the solvent environment. For this compound, the conjugation between the aldehyde group and the triazine ring is expected to result in absorption bands in the UV region.
IR Spectroscopy: DFT calculations can predict vibrational frequencies with high accuracy. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign vibrational modes. researchgate.netacs.org Key predicted vibrations for this compound would include the C=O stretching of the aldehyde, C-H stretching, and the characteristic in-plane and out-of-plane ring vibrations of the 1,3,5-triazine (B166579) core.
| Compound | Spectroscopic Data | Experimental Value | Calculated Value | Method | Reference |
|---|---|---|---|---|---|
| 1,4-Bis(phenanthro[9,10-e] Current time information in Berlin, DE.nycu.edu.twacs.orgtriazin-3-ylthio)butane | ¹H NMR (δ, ppm) | 2.16, 3.50, 7.49-9.06 | N/A | Varian Mercury VX 300 | nih.gov |
| IR (ν, cm⁻¹) | 3063 (C-H), 1602, 1485 (C=C) | N/A | PyeUnicam SP3-300 | nih.gov | |
| 2-[4-..-phenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine | UV-Vis (λmax, nm) | ~310 | ~300 | TD-DFT | sci-hub.se |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are indispensable for elucidating complex reaction mechanisms, allowing for the mapping of entire potential energy surfaces (PES). nycu.edu.tw For reactions involving 1,3,5-triazines, theoretical studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms in cycloadditions or nucleophilic additions. acs.orgacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. acs.org
Transition State Analysis and Energy Barriers
A key aspect of mechanistic studies is the location and characterization of transition states (TS), which are the saddle points on the potential energy surface connecting reactants to products. researchgate.net The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction, which determines the reaction rate. ias.ac.in For instance, in the photodissociation of 1,3,5-triazine, computational studies have mapped out pathways involving ring-opening and isomerization, calculating the rate constants for each step. nycu.edu.tw In another example, the energy barrier for a proton exchange in a 1,3,5-triazine derivative was calculated to be about 50 kcal/mol. mdpi.comresearchgate.net For this compound, a likely reaction would be the nucleophilic addition to the carbonyl carbon. Computational analysis could determine the energy barrier for this process and compare it with other potential reactive pathways, such as addition to the triazine ring itself.
Solvent Effects on Reaction Pathways
Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational models can account for these effects either implicitly, using a polarizable continuum model (PCM) like the SMD or CPCM model, or explicitly, by including individual solvent molecules in the calculation. mdpi.comescholarship.orgsci-hub.se The choice of solvent can alter the relative energies of reactants, intermediates, and transition states. mdpi.com For a polar molecule like this compound, polar solvents would be expected to stabilize charged or highly polar transition states, potentially lowering the energy barrier and accelerating the reaction compared to non-polar solvents. Computational studies on triazine derivatives have shown that properties like rotational barriers can be strongly dependent on the solvent used. mdpi.com Therefore, accurately modeling solvent effects is crucial for predicting reaction outcomes that align with experimental reality.
Structure-Property Relationship (SPR) and Quantitative Structure-Property Relationship (QSPR) Studies
Structure-Property Relationship (SPR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental in understanding and predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For the 1,3,5-triazine class of compounds, QSPR models have been successfully developed to predict a range of properties, including cytotoxicity, herbicidal activity, and UV absorption characteristics. semanticscholar.orgresearchgate.net These models typically rely on a set of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic nature.
In the context of this compound, the electron-deficient 1,3,5-triazine ring and the attached carbaldehyde group are the primary determinants of its properties. The triazine core acts as a rigid scaffold with a strong electron-withdrawing character. wikipedia.org The aldehyde substituent further enhances this effect and introduces specific steric and electronic features. A 3D-QSPR study on different triazine derivatives highlighted the importance of steric and electrostatic fields in determining biological activity. researchgate.net For this compound, key descriptors in a hypothetical QSPR model would likely include:
Steric Descriptors: Molecular volume, surface area, and specific parameters describing the shape and bulk of the aldehyde group relative to the triazine plane.
Topological Descriptors: Connectivity indices that describe the arrangement of atoms and bonds within the molecule.
Computational methods like Density Functional Theory (DFT) are often employed to calculate these descriptors, which then form the basis for constructing predictive linear or non-linear regression models. researchgate.net For instance, a QSPR model for UV absorption in triazines found a strong correlation between experimental data and properties calculated via Time-Dependent DFT (TD-DFT). researchgate.net
| Descriptor Type | Specific Descriptor Example | Relevance to this compound | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy Gap (ΔE) | Relates to chemical reactivity, kinetic stability, and electronic transitions (color, UV absorption). The aldehyde group modifies the electronic structure of the triazine core. | semanticscholar.org |
| Electrostatic | Dipole Moment (µ) | Influences solubility, intermolecular interactions, and binding affinity to biological targets. | semanticscholar.org |
| Steric | Molar Refractivity (MR) | Describes molecular volume and polarizability, affecting how the molecule fits into a receptor site or packs in a crystal lattice. | researchgate.net |
| Topological | Wiener Index (W) | A measure of molecular branching, which can correlate with physical properties like boiling point and viscosity. | semanticscholar.org |
The 1,3,5-triazine scaffold is a highly versatile building block in materials science due to its planar, rigid structure, high thermal stability, and electron-deficient nature. researchgate.net These characteristics make it an excellent core for creating functional materials where properties can be precisely tuned by altering the substituents at the 2, 4, and 6 positions. rsc.org The introduction of a carbaldehyde group, as in this compound, provides a reactive handle for the synthesis of larger, more complex architectures.
The aldehyde functionality is particularly useful for constructing Covalent Organic Frameworks (COFs) through condensation reactions with amine-containing linkers to form imine bonds. chemscene.com A related compound, 4',4''',4'''''-(1,3,5-triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde), which features three formylbiphenyl arms on a triazine core, has been used to create porous crystalline COFs. chemscene.com These materials exhibit high surface areas and have applications in heterogeneous catalysis and chemical sensing. The properties of such materials are tunable; for example, a COF derived from a triazine-aldehyde linker showed a distinct colorimetric and fluorescent response to acidic conditions.
By modifying the structure of the linkers reacting with the aldehyde group, or by introducing other functional groups onto the triazine ring alongside the aldehyde, researchers can control properties such as:
Porosity and Surface Area: Essential for gas storage and separation applications.
Optoelectronic Properties: Tuning the band gap for applications in photocatalysis, solar cells, and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Chemical Selectivity: Designing frameworks with specific binding sites for targeted molecular recognition or catalysis.
The design concept leverages the predictable chemistry of the aldehyde group and the robust nature of the triazine core to engineer materials from the molecular level up.
| Material Type | Role of Aldehyde-Triazine | Tunable Property | Potential Application | Reference |
|---|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Trigonal building block (linker) | Porosity, Band Gap, Acidochromism | Heterogeneous catalysis, Chemical sensors | chemscene.com |
| Photoluminescent Polymers | Monomer component | Fluorescence Quantum Yield, Emission Wavelength | OLEDs, Fluorescent sensors | rsc.org |
| Nonlinear Optical (NLO) Materials | Octupolar core precursor | Second-Harmonic Generation (SHG) | Electro-optics | acs.org |
| High Refractive Index Polymers | Component in polymer backbone | Refractive Index, Birefringence | Optical films, Lenses | researchgate.net |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their structural flexibility, conformational preferences, and interactions with their environment. nih.gov For this compound, a key structural question is the conformational freedom of the aldehyde group relative to the triazine ring. This involves rotation around the C2-C(aldehyde) single bond.
Conformational analysis, often performed using quantum mechanical calculations, can determine the potential energy surface for this rotation. The primary conformations would be a planar structure, where the aldehyde group is coplanar with the triazine ring to maximize π-conjugation, and a non-planar (rotated) structure. The planar conformation is likely stabilized by the delocalization of electrons between the carbonyl group and the aromatic triazine system. However, steric hindrance between the aldehyde hydrogen or oxygen and the nitrogen atoms of the ring could favor a slightly twisted conformation. Studies on amine-substituted s-triazines have shown that the barrier to rotation around the triazine-substituent bond is significant (15-19 kcal/mol) and is influenced by factors like solvent and protonation state, which alter the electronic character of the ring. nih.gov A similar analysis for this compound would be expected to reveal a notable rotational barrier.
MD simulations can further explore this dynamic behavior in different environments (e.g., in solution or within a larger molecular assembly), revealing the population of different conformers over time and how intermolecular interactions influence the molecule's shape.
| Property | Computed Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₄H₃N₃O | Defines the elemental composition. | nih.gov |
| Molecular Weight | 109.09 g/mol | Basic physical property. | nih.gov |
| XLogP3 | -0.2 | Indicates hydrophilicity, relevant for predicting behavior in different solvents during MD simulations. | nih.gov |
| Topological Polar Surface Area (TPSA) | 79.4 Ų | Relates to hydrogen bonding potential and transport properties. | nih.gov |
| Rotatable Bond Count | 1 | The C-C bond between the ring and the aldehyde group, the primary focus of conformational analysis. | nih.gov |
Non-covalent Interactions (NCI) and Hydrogen Bonding Analysis
The supramolecular chemistry of 1,3,5-triazine derivatives, which governs their self-assembly and crystal packing, is dominated by non-covalent interactions (NCIs). researchgate.net For this compound, the molecular structure presents several sites capable of engaging in these interactions. The analysis of these potential interactions is crucial for crystal engineering and designing materials with specific solid-state structures.
The most significant interactions for this molecule include:
Hydrogen Bonding: While lacking a classic hydrogen bond donor like O-H or N-H, the molecule is a potent hydrogen bond acceptor. The nitrogen atoms in the triazine ring and the carbonyl oxygen of the aldehyde group can accept hydrogen bonds from donor molecules. Furthermore, weak C-H···O and C-H···N hydrogen bonds, where the aldehydic hydrogen or the ring C-H acts as the donor, are expected to play a significant role in stabilizing the crystal structure. nih.gov In studies of related triazine derivatives, such interactions have been shown to be geometrically significant and crucial for guiding the 3D architecture. nih.gov
π-π Stacking: The electron-deficient triazine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are common in triazine-based compounds and contribute significantly to the stability of their packed structures. researchgate.net
n→π Interactions:* A more subtle but important interaction involves the delocalization of a lone pair (n) from a donor atom (like the carbonyl oxygen) into the antibonding orbital (π*) of a nearby aromatic ring (the triazine). semanticscholar.org This type of interaction has been identified in various triazine-based materials and contributes to their specific conformations and stability. semanticscholar.org
Computational analysis and crystallographic data from analogous compounds suggest that these interactions often work cooperatively to form robust supramolecular synthons, which are predictable patterns of intermolecular interactions. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Anticipated Role in Supramolecular Assembly | Reference |
|---|---|---|---|---|
| Weak Hydrogen Bond | C-H (aldehyde) | O (carbonyl), N (triazine) | Forms chain or sheet-like motifs, directing crystal packing. | nih.gov |
| Weak Hydrogen Bond | C-H (triazine ring) | O (carbonyl) | Contributes to the formation of molecular duplexes and other specific synthons. | nih.gov |
| π-π Stacking | Triazine Ring (π system) | Triazine Ring (π system) | Stabilizes crystal packing through parallel or offset stacking of the aromatic rings. | researchgate.net |
| n→π* Interaction | O (carbonyl lone pair) | Triazine Ring (π* orbital) | Influences the conformation of the aldehyde group relative to the ring and provides additional stabilization. | semanticscholar.org |
Applications of 1,3,5 Triazine 2 Carbaldehyde in Advanced Materials Science and Organic Synthesis
Role in the Synthesis of Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)
The aldehyde functionality of triazine-based carbaldehydes serves as a crucial reactive site for forming robust covalent bonds, making them ideal monomers for the construction of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). These materials are distinguished by their high thermal and chemical stability, permanent porosity, and tunable properties. nih.govresearchgate.net
Porous organic polymers (POPs), including COFs and CTFs, are synthesized through polycondensation reactions where monomers are linked via strong covalent bonds. nih.govcrimsonpublishers.com Triazine-aldehyde derivatives, such as 1,3,5-tris(4-formylphenyl)triazine (TFPT), are frequently used as triangular building blocks. nih.gov The aldehyde groups react with multi-amine linkers (e.g., 1,3,5-tris-(4-aminophenyl)triazine) through Schiff-base condensation to form highly stable, nitrogen-rich frameworks. rsc.org
The synthesis typically involves solvothermal methods, where the reactants are heated in a high-boiling-point solvent, often with an acid catalyst, to promote the formation of a crystalline, porous structure. nih.gov The geometry of the triazine-aldehyde monomer dictates the topology of the resulting framework, while the choice of linkers can be used to tune the pore size and chemical environment within the material. rsc.org This molecular-level design allows for the creation of custom materials with tailored properties for specific applications. nih.gov Crystalline triazine-based COFs have been successfully synthesized from precursors like melamine and various dialdehydes, resulting in materials with high surface areas and excellent stability against strong acids, bases, and boiling water. nih.govresearchgate.net
The inherent porosity and nitrogen-rich nature of triazine-based COFs and CTFs make them exceptional candidates for gas adsorption and separation. nih.gov The nitrogen atoms in the triazine rings act as Lewis basic sites, creating favorable interactions with acidic gases like carbon dioxide (CO₂) and acetylene (C₂H₂). rsc.orgrsc.org This leads to high uptake capacities and selectivity.
Researchers have engineered these frameworks to optimize performance for specific gas separations, which is a critical process in industrial settings. rsc.orgnih.gov For instance, the strategic incorporation of triazine and β-ketoenamine functional groups into a COF has been shown to create a synergistic effect, resulting in an exceptional acetylene adsorption capacity. rsc.org Similarly, triazine-based benzimidazole-linked polymers have demonstrated very high selectivity for CO₂ over nitrogen (N₂).
Below is a table summarizing the gas adsorption performance of various triazine-based porous polymers.
| Material Name | Target Gas | Adsorption Capacity | Conditions |
| TTA-TFP-COF | C₂H₂ | 111.0 cm³ g⁻¹ | 298 K |
| TRITER-1 | CO₂ | 58.9 wt% | 273 K, 5 bar |
| TT-CPP1 | CO₂ | 11.4 wt% (2.6 mmol g⁻¹) | 263 K, 1 bar |
| Urea-CTF_500_5 | C₂H₂ | 3.86 mmol g⁻¹ | 273 K, 1 bar |
| Urea-CTF_500_5 | CO₂ | 3.1 mmol g⁻¹ | 273 K, 1 bar |
| TBILP-2 | CO₂ | 5.19 mmol g⁻¹ | 273 K, 1 bar |
This table presents a selection of research findings to illustrate the performance of triazine-based porous materials in gas adsorption.
The high surface area, stable porous structure, and redox-active nitrogen sites of triazine-based frameworks are highly advantageous for electrochemical energy storage applications, including supercapacitors and batteries. rsc.orgrsc.org These properties facilitate ion transport and provide numerous active sites for electrochemical reactions, which can enhance energy and power densities. rsc.orgresearchgate.net
The following table details the electrochemical performance of selected triazine-based materials.
| Material Name | Device Application | Key Performance Metric | Cycling Stability |
| TPTTPA-COF | Supercapacitor | 347 F g⁻¹ at 0.5 A g⁻¹ | 90% retention after 10,000 cycles |
| TMPTTPA-COF | Supercapacitor | 383 F g⁻¹ at 1 A g⁻¹ | 91% retention after 10,000 cycles |
| Polytriazine/CC | Aqueous Charge Storage | 101.4 mAh g⁻¹ at 1 A g⁻¹ | 83.3% retention after 2,500 cycles |
This table showcases the potential of triazine-based frameworks in energy storage devices based on reported research findings.
Development of Optoelectronic Materials
The 1,3,5-triazine (B166579) ring is a potent electron-accepting unit. This electron-deficient character is leveraged in the design of organic molecules with tailored electronic and photophysical properties for optoelectronic devices. nih.gov By combining the triazine core with various electron-donating groups, researchers can create materials with efficient charge-transfer characteristics suitable for light emission and light harvesting applications. rsc.org
In the field of OLEDs, 1,3,5-triazine is a cornerstone for designing high-performance emitters, particularly for materials that exhibit thermally activated delayed fluorescence (TADF). researchgate.netbohrium.com TADF emitters enable OLEDs to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons for light emission. The design principle involves creating molecules with a small energy gap between the first singlet (S₁) and triplet (T₁) excited states. st-andrews.ac.uk
The strong electron-accepting nature of the triazine core, when paired with suitable electron donors (like carbazole or acridine derivatives), promotes the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which helps to minimize this S₁-T₁ energy gap. st-andrews.ac.uknih.gov The versatility of triazine chemistry allows for easy functionalization at its three symmetric positions, enabling fine-tuning of the molecule's photophysical properties and device performance. st-andrews.ac.uk
The table below highlights the performance of several triazine-based emitters in OLEDs.
| Emitter Name | Emission Color | Max. External Quantum Efficiency (EQEmax) |
| CN-PO-TAZ | Not Specified | 8.33% |
| SpiroAC-TRZ | Not Specified | 36.7% |
| TRZ-oCz | Not Specified | 9.3% |
This table summarizes the performance of select triazine-containing emitters in OLED devices as reported in the literature.
The unique optoelectronic properties of 1,3,5-triazine derivatives have also been exploited in the development of materials for solar energy conversion. nih.gov In both OSCs and DSSCs, triazine-based molecules can function in various roles, including as electron acceptors, electron donors, or as transport materials. nih.govsigmaaldrich.com
The following table presents the performance of solar cells utilizing triazine-based organic materials.
| Material/Dye Name | Solar Cell Type | Power Conversion Efficiency (PCE) |
| CN-PO-TAZ | COSC / IOSC | 8.19% / 8.33% |
| P3 Dye | DSSC | 6.55% |
| FNE46 + FNE53 (Co-sensitizer) | quasi-solid-state DSSC | 8.04% |
This table provides a snapshot of the efficiencies achieved in solar cells that incorporate triazine-based functional materials.
Ultraviolet (UV) Absorbers
Derivatives of 1,3,5-triazine are recognized for their potential as effective ultraviolet (UV) absorbers, which are crucial for protecting materials and human skin from the damaging effects of UV radiation. nih.govsarex.comlotchemistry.comirowater.comuvabsorber.com The core 1,3,5-triazine structure, when appropriately substituted, provides a scaffold for creating compounds with high molar absorption coefficients in the UVA and UVB regions of the electromagnetic spectrum. irowater.com
Research into novel 1,3,5-triazine derivatives has demonstrated their superiority over some commercially available UV filters. For instance, a series of synthesized 1,3,5-triazine derivatives exhibited Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF) values ranging from 3 to 17 and 3 to 13, respectively, surpassing the performance of resveratrol and the commercial UV filter ethylhexyl triazone. nih.gov The photostability of these compounds is often attributed to their ability to undergo efficient excited-state deactivation, a process facilitated by intramolecular hydrogen bonds. sci-hub.se
The synthesis of triazine-based UV absorbers often involves multi-step chemical reactions, starting from cyanuric chloride. irowater.com For example, 2-{2-hydroxy-4-[(octyloxycarbonyl)ethylideneoxy]phenyl}-4,6-Bis(4-biphenylyl)-1,3,5-triazine (CGL-479) was synthesized in four steps with a total yield of 45.3%. researchgate.net This compound demonstrated a maximum absorption at 326 nm and high thermostability, making it a promising candidate for incorporation into polymer materials. researchgate.net The general synthetic approach often involves Friedel-Crafts reactions and subsequent modifications to introduce the desired functional groups that enhance UV absorption and compatibility with the target matrix. irowater.com
Table 1: Performance of Novel 1,3,5-Triazine Derivatives as UV Filters
| Compound | SPF Range | UVAPF Range |
| 12a-h | 3-17 | 3-13 |
| Resveratrol | <3 | <3 |
| Ethylhexyl triazone | <3 | <3 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Catalytic Applications of 1,3,5-Triazine-Based Systems
The structural and electronic properties of 1,3,5-triazine derivatives make them suitable for a range of catalytic applications, from photocatalysis and organocatalysis to serving as supports for active catalytic species.
Photocatalysis and Organocatalysis
Covalent triazine frameworks (CTFs) have emerged as promising materials for photocatalysis, particularly in hydrogen evolution reactions. researchgate.net These porous polymers exhibit high chemical stability and exceptional in-plane π-conjugation, which are advantageous for light absorption and charge separation. researchgate.net Immobilized CTF films have demonstrated good photocatalytic hydrogen evolution performance (5.4 mmol h⁻¹ m⁻²) and are easily recyclable. researchgate.net
In the realm of organocatalysis, 1,3,5-triazine derivatives have been utilized in reactions such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. Hydrazine (B178648) has been shown to be an effective organocatalyst for the direct IEDDA reaction of ketones with 1,3,5-triazines, providing a green and economical route to highly functionalized pyrimidines. researchgate.net Furthermore, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been studied in catalytic dehydrocondensation reactions between carboxylic acids and amines, where the reaction yield is influenced by the basicity of the reactants and the solvent used. nih.gov
Supported Catalysts
The 1,3,5-triazine scaffold can be functionalized and immobilized onto solid supports to create heterogeneous catalysts that are easily recoverable and reusable. An example is the immobilization of a triazine-based ionic liquid, 1,1′-(6-(propyl amino)-1,3,5-triazine-2,4-diyl)bis(pyridinium) hydrogen sulfate, on halloysite nanotubes. This solid acid nanocatalyst was found to be highly efficient for the one-pot, three-component synthesis of naphthopyranopyrimidine derivatives under solvent-free conditions and could be reused five times without a significant loss of activity. rsc.org
In biocatalysis, triazine hydrolase from Arthrobacter aurescens TC1 has been successfully immobilized on mesoporous silica nanomaterials for the degradation of atrazine. nrel.govacs.orgnih.gov The immobilized enzyme, particularly when coated with chitosan, exhibited enhanced stability and activity under various conditions, including in river water, highlighting its potential for bioremediation applications. acs.orgnih.gov
Chemo- and Biosensing Applications
The ability of 1,3,5-triazine derivatives to be readily functionalized with various recognition elements has led to their application in the development of chemosensors and biosensors. The structural tunability of the triazine core allows for the introduction of functional groups that can selectively bind to specific analytes, leading to a detectable signal. researchgate.net
Triazine-based molecules have been developed as chemosensors for the detection of metal ions, utilizing colorimetric and fluorometric methods. researchgate.net The design of these sensors focuses on creating a specific binding affinity for the target metal ion, which then induces a change in the optical properties of the triazine-based molecule. researchgate.net
In the field of biosensing, triazine-based covalent organic frameworks (COFs) have been used to improve the electrochemical performance of enzymatic biosensors. springerprofessional.deresearchgate.net These materials provide a high surface area and a conductive environment for the immobilization of enzymes, enhancing the sensitivity and stability of the biosensor. Electrochemical biosensors have been developed for the detection of triazine herbicides like atrazine, employing enzymes, antibodies, or aptamers as biorecognition elements. razi.ac.ir For instance, enzymatic biosensors for atrazine often utilize tyrosinase, where the inhibitory effect of atrazine on the enzyme's activity is measured. razi.ac.ir
Precursor in the Synthesis of Complex Organic Molecules
The 1,3,5-triazine ring serves as a versatile precursor for the synthesis of more complex organic molecules due to its reactivity and the ability to introduce multiple substituents in a controlled manner. smolecule.comwikipedia.orgresearchgate.netacs.orgorganic-chemistry.orgnih.govmdpi.comnih.gov The most common starting material for many triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution reactions. nih.gov
Building Blocks for Supramolecular Chemistry
In supramolecular chemistry, 1,3,5-triazine derivatives are widely used as building blocks for the construction of self-assembling systems and supramolecular polymers. nih.govacs.orgacs.orgnih.govcam.ac.ukresearchgate.netresearchgate.netchim.itrsc.org The planar geometry and the presence of nitrogen atoms in the triazine ring facilitate the formation of well-defined structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov
Triazine-based systems reminiscent of Janus G-C nucleobases have been developed as building blocks for supramolecular polymers, peptide nucleic acids (PNAs), and smart polymers. acs.orgacs.orgnih.govresearchgate.net The strategically positioned self-complementary triple hydrogen-bonding arrays on these molecules drive their efficient self-assembly into linear supramolecular polymers. acs.orgacs.orgnih.gov These systems have also been incorporated into oligomers designed to mimic the information storage capabilities of DNA. cam.ac.uk The predictable and robust nature of the interactions involving the triazine core makes it a valuable tool for designing complex, functional supramolecular architectures. nih.govresearchgate.net
Based on a comprehensive review of available scientific literature, there is no evidence to support the use of 1,3,5-Triazine-2-carbaldehyde as a reagent in formylation reactions, such as a Gattermann reaction equivalent.
The Gattermann reaction and related formylations of aromatic compounds utilize a source of the formyl group, historically hydrogen cyanide (HCN) and hydrogen chloride in the presence of a Lewis acid. organic-chemistry.orgnih.gov In modern organic synthesis, the parent compound, 1,3,5-triazine (s-triazine), is sometimes employed as a solid, more manageable substitute for gaseous and highly toxic HCN in Gattermann-type reactions. researchgate.net In this context, the 1,3,5-triazine ring acts as a precursor to the formylating agent, but it is not the aldehyde-substituted derivative, this compound, that is used.
This compound is a compound that already possesses a formyl (aldehyde) group attached to the triazine ring. Chemical literature describes the synthesis of this compound and its derivatives, and their subsequent reactions where the aldehyde group itself is reacted (e.g., in condensation reactions), but not its use to transfer the formyl group to other molecules in the manner of a Gattermann reagent. chim.itresearchgate.netnih.gov
Therefore, it is not possible to provide research findings or data tables for the application of this compound as a reagent in formylation reactions as specified in the request, as this application is not documented in the field of organic chemistry.
Emerging Research Directions and Future Outlook for 1,3,5 Triazine 2 Carbaldehyde
Integration with Artificial Intelligence and Machine Learning for Materials Design
The convergence of artificial intelligence (AI) and machine learning (ML) with materials science is creating a paradigm shift in how new materials are discovered and designed. rsc.orgorganic-chemistry.orgijpsr.info For triazine-based compounds, these computational tools are becoming indispensable for accelerating the development of materials with tailored properties.
Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) studies, are being employed to predict the biological activities of new triazine derivatives. researchgate.nettandfonline.com By training algorithms on large datasets of known compounds, researchers can forecast the potential of novel molecules as therapeutic agents, such as antimalarials, without the need for extensive initial synthesis and screening. researchgate.net This predictive power allows for the rapid identification of promising candidates for further investigation.
Computational methods like Density Functional Theory (DFT) are used to design and predict the properties of triazine-based materials for various applications, from energetic materials to host molecules for blue electrophosphorescence in OLEDs. nih.govresearchgate.net These studies provide deep insights into how chemical modifications to the triazine structure can modulate electronic and geometric properties to achieve desired functionalities. nih.gov The future application of these AI and ML methodologies to 1,3,5-Triazine-2-carbaldehyde will enable the de novo design of specialized polymers, porous frameworks, and functional organic materials with precisely controlled electronic, optical, and catalytic properties.
Table 1: Application of AI/ML in Triazine-Based Materials Research
| AI/ML Application | Triazine-Based System | Objective | Key Findings/Potential |
|---|---|---|---|
| QSAR Modeling | Thiazolyl-triazine derivatives | Predict antimalarial activity | Identified structural features required for enhanced biological activity. researchgate.net |
| High-Throughput Screening | Covalent Triazine Frameworks (CTFs) | Discover novel photocatalysts | Successfully identified high-performance D-A CTFs for chemical synthesis. chim.it |
| Density Functional Theory (DFT) | Carbazole/tri-s-triazine hosts | Design materials for blue phOLEDs | Modulated triplet energy and energy levels through specific substitutions. nih.gov |
| Computational Chemistry | Substituted s-Triazine derivatives | Predict properties of energetic materials | Evaluated heats of formation and thermal stability for new compound design. researchgate.net |
Advanced Manufacturing Techniques for Triazine-Based Materials
The translation of novel triazine-based materials from laboratory curiosities to real-world applications hinges on the development of advanced manufacturing techniques. These methods aim to provide precise control over the structure and morphology of materials at multiple scales, which is crucial for optimizing their performance.
One of the most promising areas is the fabrication of three-dimensional (3D) covalent triazine frameworks (CTFs) . While most research has focused on 2D structures, recent breakthroughs have demonstrated the synthesis of 3D crystalline CTFs through polycondensation approaches. chim.itnih.gov These 3D frameworks exhibit high stability, moderate crystallinity, and large surface areas, making them suitable for applications such as gas capture. chim.itnih.govmdpi.com The aldehyde group of this compound provides a reactive site that could be exploited in similar polycondensation or Schiff base reactions to construct novel 3D porous organic polymers.
Electrospinning is another powerful technique for producing nanofibrous materials from a wide variety of polymers. organic-chemistry.orgijpsr.info This process uses an electric field to draw fine fibers from a polymer solution, resulting in materials with high surface-area-to-volume ratios. organic-chemistry.org Triazine-based polymers could be processed via electrospinning to create nanofibrous membranes for applications in filtration, catalysis, or as scaffolds for drug delivery systems. ijpsr.info The incorporation of functional additives into the polymer solution allows for the creation of composite nanofibers with enhanced properties.
Automated flow synthesis represents a significant advancement over traditional batch processing, offering improved control, safety, and scalability. For the synthesis of triazine-based polymers and sequence-defined oligomers, flow chemistry enables precise control over reaction times and temperatures. This is particularly important for the stepwise nucleophilic substitution reactions commonly used to prepare functionalized triazines from cyanuric chloride, where each substitution step requires different conditions. Applying automated flow synthesis to reactions involving this compound could lead to more efficient and reproducible production of its derivatives and polymers.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the classical reactivity of aldehydes and triazines is well-established, future research is set to explore unconventional transformations and novel reactivity patterns that can unlock new synthetic pathways and applications. The unique electronic nature of the 1,3,5-triazine (B166579) ring, being electron-deficient, profoundly influences the reactivity of its substituents.
A significant area of exploration is the use of triazines in inverse electron demand Diels-Alder (IEDDA) reactions . Research has shown that electron-deficient 1,3,5-triazines can react with electron-deficient aldehydes and ketones in the presence of a catalyst like trifluoroacetic acid (TFA). tandfonline.com This reaction proceeds through a cascade of hetero-Diels-Alder and retro-Diels-Alder steps to yield highly functionalized pyrimidines. tandfonline.com This demonstrates that the aldehyde group, typically considered a dienophile, can participate in unconventional cycloaddition cascades when attached to a triazine core, opening up new avenues for heterocyclic synthesis.
Photocatalysis is another burgeoning field where triazine derivatives are showing immense promise. Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been developed as efficient and reusable photocatalysts for the selective oxidative coupling of benzylamines under mild, visible-light conditions. researchgate.net The electron-accepting triazine core plays a crucial role in the photoredox cycle. Materials derived from this compound could be designed to act as novel photocatalysts, where the aldehyde group can be used to anchor the catalyst to a support or to tune its electronic properties.
Furthermore, the triazine ring can mediate unique electrochemical reactions. For example, a 1,3,5-triazine-mediated electrochemical carboxylation of aryl thianthrenium salts with CO2 has been developed. nih.gov In this process, the 1,3,5-triazine radical anion is a key intermediate that facilitates the reduction of aryl radicals to aryl anions, which then react with carbon dioxide. nih.gov Exploring such mediating roles for this compound in electrochemical or radical-based transformations is a promising direction for future research. The development of palladium-catalyzed C-H functionalization methods for diaryl 1,3,5-triazines also points towards new strategies for directly modifying materials derived from triazine aldehydes. researchgate.net
Sustainable and Green Synthesis of Triazine-Based Compounds
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. The synthesis of 1,3,5-triazine-based compounds is undergoing a green transformation, moving away from harsh traditional methods.
Microwave-assisted synthesis has emerged as a highly efficient, energy-saving technique for preparing 1,3,5-triazine derivatives. nih.gov Microwave irradiation dramatically shortens reaction times from hours to minutes and often allows for solvent-free conditions, which significantly reduces waste. chim.itnih.gov This method has been successfully applied to the cyclotrimerization of nitriles and the nucleophilic substitution reactions of cyanuric chloride. nih.gov
Sonochemistry , the application of ultrasound to chemical reactions, provides another powerful green synthetic tool. A sonochemical protocol has been developed for synthesizing 1,3,5-triazine derivatives in as little as five minutes using water as the solvent. mdpi.com Analysis using green chemistry metrics revealed that this sonochemical method is substantially more environmentally friendly than classical heating approaches. mdpi.com These energy-efficient techniques are prime candidates for the future synthesis of this compound and its derivatives.
The development of milder catalytic systems is also crucial. For instance, using yttrium salts as catalysts for the cyclotrimerization of nitriles allows the reaction to proceed under less harsh conditions than traditionally required. nih.gov Combining these green energy sources with phase-transfer catalysis can further enhance reaction efficiency and selectivity, particularly in nucleophilic substitution reactions on the triazine core. Looking forward, a key goal will be the utilization of renewable feedstocks . While much of triazine chemistry relies on petroleum-derived precursors, future research will likely focus on developing synthetic routes that start from biomass-derived building blocks, fully aligning the production of these valuable compounds with the principles of sustainability. rsc.org
Table 2: Comparison of Green Synthesis Methods for 1,3,5-Triazine Derivatives
| Method | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free or minimal solvent, short reaction times (5-15 min) | High energy efficiency, rapid synthesis, reduced waste, high yields. | nih.gov |
| Sonochemistry | Water as solvent, room temperature, very short reaction times (~5 min) | Environmentally benign solvent, high energy efficiency, versatile. | mdpi.com |
| Catalysis | Yttrium salts for cyclotrimerization, Phase-Transfer Catalysts (PTC) for substitution | Milder reaction conditions, avoids harsh reagents, improves yields and selectivity. | nih.gov |
| Conventional Heating | Organic solvents (e.g., DMF), long reaction times (hours), high temperatures | Established methodology. | mdpi.com |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3,5-Triazine-2-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often synthesized by refluxing precursors (e.g., cyanuric chloride) with aldehydes in the presence of sodium acetate and acetic anhydride. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetic acid/acetic anhydride mixtures), and catalysts to enhance yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : To confirm the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
- NMR : H NMR identifies the aldehyde proton (δ ~9.5–10 ppm), while C NMR confirms the carbonyl carbon (δ ~190 ppm).
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., M⁺ peaks) .
Q. How is this compound utilized in medicinal chemistry research?
It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. For instance, its aldehyde group enables Schiff base formation with amines, creating pharmacophores for targeting enzymes or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetic acid.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOAc) can accelerate condensation.
- Temperature control : Microwave-assisted synthesis may reduce reaction time and byproduct formation .
Q. What strategies resolve spectral overlaps in NMR analysis of triazine derivatives?
Advanced techniques include:
- 2D NMR (HSQC, HMBC) : To assign C-H correlations and differentiate crowded regions.
- Computational modeling : DFT calculations predict chemical shifts and validate assignments .
Q. How do electronic effects of substituents influence the reactivity of this compound?
Electron-withdrawing groups (e.g., -CN) on the triazine ring increase electrophilicity at the aldehyde carbon, enhancing nucleophilic attack. Hammett studies or DFT-based Fukui indices can quantify substituent effects .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological activities of triazine-carbaldehyde derivatives?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Solutions include:
Q. What computational tools predict the physicochemical properties of this compound?
Software like Gaussian or COSMO-RS calculates LogP, solubility, and dipole moments. Molecular docking (e.g., AutoDock) evaluates binding affinities to biological targets .
Methodological Best Practices
Q. What quality controls ensure reproducibility in synthesizing triazine-carbaldehyde derivatives?
- Purity checks : HPLC or TLC to confirm reaction completion.
- Crystallization : Use mixed solvents (e.g., DMF/water) to obtain single crystals for X-ray diffraction .
Q. How can researchers validate the stability of this compound under storage?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Argon-atmosphere storage minimizes oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
